molecular formula C13H16F3NO2 B13964076 Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13964076
M. Wt: 275.27 g/mol
InChI Key: DCKUANXQHPBGQA-UHFFFAOYSA-N
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Description

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas and flavors. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a benzoate ester, making it a unique and interesting molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, followed by a series of transformations to introduce the trifluoromethyl and ethyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester group into a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-((ethyl(trifluoromethyl)amino)methyl)benzoic acid.

    Reduction: Formation of 3-((ethyl(trifluoromethyl)amino)methyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the stability and lipophilicity of the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-3-17(13(14,15)16)9-10-6-5-7-11(8-10)12(18)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

DCKUANXQHPBGQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)C(=O)OCC)C(F)(F)F

Origin of Product

United States

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